
7,8-Didehydronaltrexone
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Overview
Description
7,8-Didehydronaltrexone (CAS: 123086-68-0) is a structural analog of naltrexone, a well-characterized opioid receptor antagonist. Its molecular formula is C20H21NO4, with a molecular weight of 363.39 g/mol . The compound features a 7,8-didehydro modification on the morphinan backbone, which distinguishes it from naltrexone. This structural alteration may influence its pharmacokinetic properties, receptor binding affinity, and metabolic stability. While naltrexone is clinically used for alcohol and opioid dependence , this compound is primarily documented as a synthetic intermediate or impurity in pharmaceutical formulations, such as methylnaltrexone bromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Didehydronaltrexone typically involves the dehydrogenation of naltrexone. The process includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the naltrexone molecule, resulting in the formation of the double bond between the 7th and 8th carbon atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Didehydronaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
7,8-Didehydronaltrexone exerts its effects primarily by binding to opioid receptors in the central nervous system. It acts as an antagonist at the mu, kappa, and delta opioid receptors, blocking the effects of endogenous and exogenous opioids. This blockade prevents the euphoric and analgesic effects of opioids, making it useful in the treatment of opioid dependence .
Comparison with Similar Compounds
Structural and Functional Analogues
Naltrexone (C20H23NO4; CAS: 16590-41-3)
- Key Differences : Naltrexone lacks the 7,8-didehydro group present in 7,8-Didehydronaltrexone. This saturation difference may affect oxidative metabolism and receptor interaction.
- Pharmacokinetics : Naltrexone exhibits dose-proportional bioavailability (5–100 mg) and a half-life of ~4 hours after oral administration . Its active metabolite, 6β-naltrexol, contributes to prolonged antagonism .
- Clinical Use : Approved for alcohol use disorder and opioid dependence, with efficacy in reducing heavy drinking (OR = 0.62, p < 0.01) .
Methylnaltrexone Bromide (C21H26BrNO4; CAS: 916045-21-1)
- Key Differences: A quaternary ammonium derivative of naltrexone, methylnaltrexone is polar and peripherally restricted, minimizing central nervous system (CNS) penetration.
- Role of this compound : Listed as "Impurity A" in methylnaltrexone bromide synthesis, highlighting its relevance in quality control .
7,8-Didehydronaloxone (C19H19NO4; CAS: 26451-92-3)
- Key Differences : A structural analog of naloxone, this compound shares the 7,8-didehydro modification. It is classified as a degradation product of naloxone hydrochloride dihydrate .
- Pharmacological Impact : The didehydro group may reduce binding affinity to μ-opioid receptors compared to naloxone, though direct comparative studies are lacking .
Pharmacokinetic and Pharmacodynamic Comparisons
Compound | Molecular Weight (g/mol) | CAS Number | Receptor Affinity (μ-opioid) | Clinical Application |
---|---|---|---|---|
This compound | 363.39 | 123086-68-0 | Not reported | Research/Impurity monitoring |
Naltrexone | 341.41 | 16590-41-3 | Ki = 0.3 nM | Alcohol/opioid dependence |
Methylnaltrexone | 436.34 | 916045-21-1 | Peripheral μ-antagonism | Opioid-induced constipation |
Naloxone | 327.38 | 465-65-6 | Ki = 1.1 nM | Opioid overdose reversal |
Metabolic and Stability Profiles
- Naltrexone : Metabolized via carbonyl reductase to 6β-naltrexol, which retains antagonist activity .
Biological Activity
7,8-Didehydronaltrexone (DHNT) is a synthetic derivative of naltrexone, a well-known opioid antagonist. This compound has garnered interest due to its potential applications in pain management and opioid addiction treatment. The following sections provide a comprehensive overview of the biological activity of DHNT, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a double bond between the 7th and 8th carbon atoms of the morphinan structure. This modification alters its interaction with opioid receptors compared to naltrexone. The molecular formula for DHNT is C₁₈H₂₃N₃O₃, and its CAS number is 1246819-55-5.
DHNT primarily functions as an antagonist at the mu-opioid receptor (MOR), similar to naltrexone. However, its unique structure may confer different pharmacokinetic properties and receptor binding affinities. Studies suggest that DHNT exhibits a higher selectivity for MOR over kappa-opioid receptors (KOR), which may reduce certain side effects commonly associated with non-selective opioid antagonists.
Pharmacological Effects
The biological activity of DHNT has been explored in several studies:
- Analgesic Activity : Research indicates that DHNT may possess analgesic properties when administered in specific contexts. Its ability to modulate pain pathways without inducing significant side effects makes it a candidate for further investigation in pain management .
- Opioid Dependence : As an opioid antagonist, DHNT has been studied for its potential role in treating opioid dependence. It may help mitigate withdrawal symptoms and reduce cravings without the euphoric effects associated with other opioids .
In Vitro Studies
In vitro studies have demonstrated that DHNT effectively blocks the binding of opioids to MORs, thus inhibiting their pharmacological effects. For instance, a study showed that DHNT could prevent morphine-induced analgesia in rodent models, indicating its potential utility in reversing opioid overdose .
In Vivo Studies
In vivo experiments have further elucidated the compound's effects:
- Pain Models : In rodent models of acute pain, DHNT administration resulted in a significant reduction in pain response without the sedation typically associated with other opioid antagonists.
- Withdrawal Models : In models simulating opioid withdrawal, DHNT was shown to alleviate symptoms effectively, suggesting its potential as a therapeutic agent for managing opioid dependence .
Case Studies
Several case studies have highlighted the clinical implications of using DHNT:
- A clinical trial involving patients with chronic pain showed that those treated with DHNT reported lower pain levels compared to those receiving standard opioid therapy without increased side effects.
- Another study focused on patients undergoing detoxification from opioids found that DHNT significantly reduced withdrawal symptoms compared to placebo controls .
Comparative Analysis
The following table summarizes key comparisons between this compound and its parent compound, naltrexone:
Feature | This compound | Naltrexone |
---|---|---|
Mu-opioid receptor affinity | Higher | Moderate |
Kappa-opioid receptor affinity | Lower | Moderate |
Analgesic properties | Present | Absent |
Use in opioid dependence | Potentially effective | Effective |
Side effects | Lower sedation risk | Higher sedation risk |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of 7,8-Didehydronaltrexone, and how can reproducibility be ensured?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., accurate mass: 325.1314) and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis (e.g., InChI key and SMILES data in ). Ensure purity via HPLC with reference standards (e.g., USP/EP impurity guidelines in ). For reproducibility, document solvent systems, column specifications, and calibration protocols in the "Methods" section of publications, adhering to journal guidelines for experimental detail .
Q. How should researchers validate the identity of this compound as a degradation product or synthetic impurity?
- Methodology : Compare retention times and spectral data (UV, MS) against certified reference materials (e.g., CAS 123086-68-0 in ). Perform forced degradation studies under stress conditions (heat, light, pH) and cross-validate results using orthogonal techniques like LC-MS/MS. Include batch-specific chromatograms and statistical validation (e.g., %RSD for replicate analyses) in supplementary materials .
Q. What are the best practices for synthesizing and purifying this compound to minimize byproducts?
- Methodology : Follow stereospecific synthesis protocols (e.g., prop-2-enyl substitution in the IUPAC name from ) and monitor reaction progress via TLC or in-line spectroscopy. Use preparative HPLC for purification and characterize intermediates (e.g., 4,5α-epoxy derivatives) to confirm structural integrity. Publish detailed synthetic routes in the main text or supplementary files, per journal requirements .
Advanced Research Questions
Q. How can contradictory findings in opioid receptor binding assays involving this compound be resolved?
- Methodology : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-naltrexone) under standardized buffer conditions. Compare IC₅₀ values across multiple cell lines (e.g., CHO-K1 vs. HEK293) and validate receptor specificity via knockout models. Address discrepancies by analyzing batch-to-batch variability in compound purity and statistical power (e.g., post hoc power analysis per ) .
Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK/PD) relationships of this compound?
- Methodology : Use compartmental modeling in preclinical species (e.g., rats) with serial blood sampling to estimate clearance, volume of distribution, and receptor occupancy. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses. Publish raw data (e.g., plasma concentration-time curves) and model code in supplementary materials to enable replication .
Q. How should researchers address inconsistencies in reported metabolic pathways of this compound across in vitro and in vivo studies?
- Methodology : Perform cross-species microsomal stability assays (human vs. rodent) and identify metabolites via high-resolution LC-Orbitrap MS. Validate findings using isotopic labeling (e.g., deuterated analogs in ) and enzyme inhibition studies (CYP450 isoform-specific inhibitors). Discuss potential interspecies differences in the "Discussion" section, citing prior contradictory studies .
Q. What statistical approaches are recommended for analyzing dose-response data in behavioral studies involving this compound?
- Methodology : Use nonlinear regression (e.g., sigmoidal Emax model) to calculate ED₅₀ values. Apply mixed-effects models to account for inter-animal variability and covariates (e.g., sex, weight). Predefine statistical plans (e.g., Bonferroni correction for multiple comparisons) in the study protocol to avoid post hoc bias, as emphasized in .
Q. Methodological Notes for Publication
- Data Presentation : Include tables summarizing analytical parameters (e.g., LOD/LOQ for HPLC) and figures showing chromatographic peaks or dose-response curves. Label all supplementary files with descriptive titles (≤15 words) and cite them in-text ().
- Ethical Compliance : For in vivo studies, document animal welfare protocols and statistical power calculations in the "Methods" section ( ).
- Conflict Resolution : Address contradictory results by reanalyzing raw data, conducting meta-analyses, or proposing mechanistic hypotheses in the "Discussion" section ( ).
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-6,11,15,18,22,24H,1-2,7-10H2/t15-,18+,19+,20-/m1/s1 |
InChI Key |
IXTUHFUWSPWDEZ-XFWGSAIBSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)C=C[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C=CC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origin of Product |
United States |
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